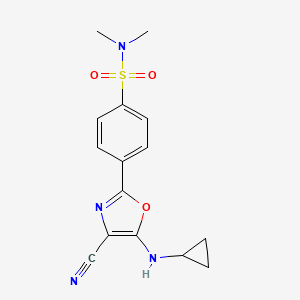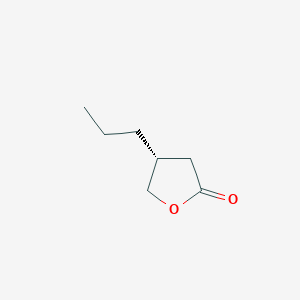![molecular formula C18H16Cl2N2O B2943330 2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole CAS No. 477543-99-0](/img/structure/B2943330.png)
2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Dichlorophenols Applications
Dichlorophenols (DCPs) have been extensively studied for their environmental impact, particularly as precursors to dioxins in chemical and thermal processes, including waste incineration. Research on chlorophenols in municipal solid waste incineration highlights their role as major precursors to dioxins, which are potent environmental pollutants. These studies provide insights into the environmental fate and behavior of chlorophenols, suggesting applications in environmental monitoring and pollution control strategies (Peng et al., 2016).
Benzimidazoles Applications
Benzimidazoles and their derivatives are known for a wide range of biological activities, making them significant in medicinal chemistry. They exhibit antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others. The versatility of benzimidazoles in drug development is highlighted by their inclusion in treatments across various therapeutic categories. Research into Mannich bases of benzimidazole derivatives illustrates the potential of these compounds in developing new therapeutic agents with improved efficacy and reduced toxicity (Vasuki et al., 2021).
Mechanism of Action
Target of action
The compound contains a benzimidazole ring, which is a crucial component in many biologically active compounds. Benzimidazoles are known to interact with various enzymes and receptors in the body, including tubulin in parasites, various kinases in cancer cells, and histamine receptors .
Mode of action
The exact mode of action would depend on the specific target. For example, benzimidazoles that target tubulin inhibit its polymerization, disrupting the formation of microtubules and thus the structure and function of cells .
Biochemical pathways
The affected pathways would depend on the specific target and the mode of action. Disruption of microtubule formation, for example, can affect cell division and other cellular processes .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups. The dichlorophenoxy group in this compound might enhance its lipophilicity, potentially affecting its absorption and distribution .
Result of action
The cellular and molecular effects would depend on the specific target and the mode of action. For example, compounds that disrupt microtubule formation can lead to cell cycle arrest and cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the activity, efficacy, and stability of a compound. For example, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9H,1,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORHFSCGXHDJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)

![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)



![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
![N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2943268.png)
